2-Chloro-4-(difluoromethoxy)-1-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(difluoromethoxy)-1-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethoxy)-1-iodobenzene typically involves halogenation reactions. One common method is the iodination of 2-Chloro-4-(difluoromethoxy)benzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under controlled temperature conditions to ensure the selective introduction of the iodine atom .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process often includes halogen exchange reactions, where a precursor compound is treated with halogenating agents to introduce the desired halogen atoms. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(difluoromethoxy)-1-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with bases like potassium carbonate and solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds with extended conjugation .
Scientific Research Applications
2-Chloro-4-(difluoromethoxy)-1-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(difluoromethoxy)-1-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(difluoromethoxy)benzoic acid: Similar in structure but contains a carboxylic acid group instead of an iodine atom.
2-Chloro-4-(difluoromethoxy)-1-fluorobenzene: Contains a fluorine atom instead of an iodine atom.
Uniqueness
The combination of chlorine, fluorine, and iodine atoms in a single molecule provides a unique set of properties that can be exploited in various chemical and biological applications .
Properties
Molecular Formula |
C7H4ClF2IO |
---|---|
Molecular Weight |
304.46 g/mol |
IUPAC Name |
2-chloro-4-(difluoromethoxy)-1-iodobenzene |
InChI |
InChI=1S/C7H4ClF2IO/c8-5-3-4(12-7(9)10)1-2-6(5)11/h1-3,7H |
InChI Key |
ZPABDMIUWVKFHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.